Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Catalysis
Benzene derivatives play a crucial role in synthesis and catalysis. The use of benzene and its derivatives as catalysts or intermediates in the synthesis of complex molecules is widespread. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012). Similarly, rhenium-catalyzed trifluoromethylation of arenes uses hypervalent iodine reagents for the electrophilic trifluoromethylation of aromatic compounds, demonstrating the utility of benzene derivatives in modifying aromatic compounds with trifluoromethyl groups (Mejía & Togni, 2012).
Fluorescence and Imaging
Benzene derivatives are also significant in the development of fluorescent dyes and imaging agents. The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, based on a benzene ring, exhibits high fluorescence emission and photostability. This compound is solid-state emissive, water-soluble, and solvent- and pH-independent, highlighting the versatility of benzene derivatives in imaging applications (Beppu et al., 2015).
Environmental and Biological Applications
Benzene derivatives find applications in environmental sensing and biological activities. Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates, which include benzene structures, can act as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, demonstrating the role of benzene derivatives in environmental monitoring (Zhao et al., 2017). Additionally, benzo[b]thiophene derivatives have been highlighted for their pharmacological properties, indicating the importance of benzene-based molecules in medicinal chemistry (Isloor et al., 2010).
Chemical Properties and Reactions
The electrochemical fluorination of benzenes containing trifluoromethyl groups has been explored, showcasing the chemical reactivity of benzene derivatives under electrochemical conditions. This process results in the formation of perfluorocyclohexane derivatives, indicating the potential for chemical transformations of benzene derivatives in synthetic chemistry (Yonekura et al., 1976).
properties
IUPAC Name |
(2-chloro-1,1,2-trifluoroethyl)sulfanylmethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMATXQOCNARQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002889 |
Source
|
Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- | |
CAS RN |
82789-49-9 |
Source
|
Record name | Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.